Estrofurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of estrofurate involves the acetylation of 17α-(3-furyl)-estra-1,3,5(10),7-tetraene-3,17-diol. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a base such as pyridine . The reaction conditions include maintaining the reaction mixture at a controlled temperature to ensure the selective acetylation of the hydroxyl group at the 3-position.
Industrial Production Methods
While this compound was never marketed, its industrial production would likely involve large-scale acetylation reactions using similar reagents and conditions as described above. The process would include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Estrofurate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: Used as a model compound to study the reactivity of steroidal estrogens.
Biology: Investigated for its effects on estrogen receptors and related biological pathways.
Medicine: Explored for its potential use in hormone replacement therapy and contraceptive formulations.
Industry: Potential applications in the synthesis of other steroidal compounds and pharmaceuticals.
Mechanism of Action
Estrofurate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes . The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with higher potency compared to estrofurate.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Mestranol: Another synthetic estrogen used in contraceptive formulations.
Uniqueness of this compound
This compound is unique due to its relatively weak estrogenic activity and the presence of a furan ring, which distinguishes it from other estrogens
Properties
CAS No. |
10322-73-3 |
---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
[(9S,13S,14S,17S)-17-(furan-3-yl)-17-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C24H26O4/c1-15(25)28-18-4-6-19-16(13-18)3-5-21-20(19)7-10-23(2)22(21)8-11-24(23,26)17-9-12-27-14-17/h4-6,9,12-14,20,22,26H,3,7-8,10-11H2,1-2H3/t20-,22+,23+,24-/m1/s1 |
InChI Key |
AEVUURWLDCELOV-AYVPJYCDSA-N |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CC[C@]4(C5=COC=C5)O)C |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4(C5=COC=C5)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Estrofurate; AY 11483-16; AY-11,483; AY-11483 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.